4-Cyclobutoxy-3,5-difluorobenzenamine

Description

Molecular Architecture and Unique Structural Features

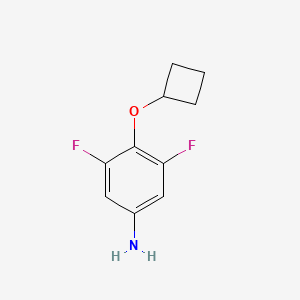

The molecular structure of 4-Cyclobutoxy-3,5-difluorobenzenamine is characterized by a benzene (B151609) ring substituted with an amine group, two fluorine atoms, and a cyclobutoxy group. The fluorine atoms are positioned at the 3 and 5 positions, flanking the cyclobutoxy group at the 4-position and ortho to the amine group at the 1-position.

This specific arrangement confers several key structural and electronic features:

Electron-Withdrawing Effects of Fluorine: The high electronegativity of the fluorine atoms significantly influences the electron density of the aromatic ring. This inductive electron withdrawal modulates the basicity and nucleophilicity of the aniline (B41778) nitrogen. Generally, fluorine substitution on an aniline ring decreases basicity, which can be advantageous in drug design to avoid unwanted interactions or improve pharmacokinetic profiles.

Conformational Restriction by the Cyclobutoxy Group: The cyclobutoxy group is a four-membered ring that introduces a degree of conformational rigidity compared to a more flexible acyclic ether linkage. This constrained conformation can be beneficial in positioning the molecule for optimal interaction with a biological target. The puckered nature of the cyclobutane (B1203170) ring can also influence the orientation of substituents and their interactions with protein binding pockets. acs.orgnih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₂NO |

| Molecular Weight | 200.20 g/mol |

| CAS Number | 1339696-84-2 |

Research Significance within the Realm of Fluorinated Aromatic Amines

Fluorinated aromatic amines are a privileged class of compounds in medicinal chemistry. The introduction of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org Furthermore, fluorine can alter the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting its binding affinity and cell permeability.

4-Cyclobutoxy-3,5-difluorobenzenamine is a valuable member of this class because it combines the benefits of difluorination with the specific steric and conformational effects of the cyclobutoxy group. This combination allows for fine-tuning of a molecule's properties in a way that might not be achievable with simpler alkyl or halogen substituents.

Contemporary Relevance in Chemical Synthesis and Molecular Modulator Design

4-Cyclobutoxy-3,5-difluorobenzenamine serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other molecular modulators. The aniline functional group provides a convenient handle for a variety of chemical transformations, such as amide bond formation, sulfonylation, and participation in cross-coupling reactions.

The relevance of cyclobutyl-containing compounds in the design of kinase inhibitors is highlighted in patent literature, where such moieties are incorporated into scaffolds targeting various protein kinases. While direct public-domain research on 4-Cyclobutoxy-3,5-difluorobenzenamine is not extensively detailed, its structural motifs are present in patented compounds designed to modulate the activity of key cellular signaling pathways. The difluorophenyl moiety is a common feature in many kinase inhibitors, where it can form specific interactions within the ATP-binding site of the enzyme.

Overview of Research Trajectories

While specific research trajectories for 4-Cyclobutoxy-3,5-difluorobenzenamine are often proprietary and detailed within patent literature, the broader trends in medicinal chemistry suggest its continued importance. The demand for novel kinase inhibitors for the treatment of cancer and other diseases drives the exploration of new chemical space. Building blocks like 4-Cyclobutoxy-3,5-difluorobenzenamine, which offer a unique combination of electronic and steric properties, are essential for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Future research is likely to focus on:

The development of more efficient and scalable synthetic routes to 4-Cyclobutoxy-3,5-difluorobenzenamine and its derivatives.

The incorporation of this building block into a wider range of molecular scaffolds to explore its potential in targeting different classes of enzymes and receptors.

Detailed structure-activity relationship (SAR) studies to fully elucidate the impact of the cyclobutoxy and difluoroaniline moieties on biological activity and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxy-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-8-4-6(13)5-9(12)10(8)14-7-2-1-3-7/h4-5,7H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWFFDXIFUAFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutoxy 3,5 Difluorobenzenamine

Established Synthetic Pathways

Established synthetic routes rely on robust and well-documented chemical reactions. These pathways offer reliability and predictability in constructing the target molecule, starting from commercially available or readily accessible precursors. A logical synthetic sequence involves first synthesizing the key intermediate, 1-cyclobutoxy-2,6-difluorobenzene, and then introducing the amino group at the para position.

Etherification via O-Alkylation with Cyclobutanol (B46151) Derivatives or Halocyclobutanes

The formation of the cyclobutoxy ether linkage is a critical step, most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the reaction of a phenoxide with an alkyl halide or a derivative with a suitable leaving group.

The synthesis commences with 3,5-difluorophenol (B1294556), which is deprotonated by a base to form the corresponding 3,5-difluorophenoxide. This nucleophilic phenoxide then reacts with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in an SN2 reaction to form 1-cyclobutoxy-2,6-difluorobenzene. wikipedia.orglumenlearning.com

The choice of base and solvent is crucial for optimizing the reaction yield. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. francis-press.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Phenol | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3,5-Difluorophenol | Cyclobutyl Bromide | K₂CO₃ | DMF | 80-100 °C, 8-12 h |

| 3,5-Difluorophenol | Cyclobutyl Tosylate | NaH | THF | 25-66 °C, 4-10 h |

Aromatic Amination Strategies, Including Nitro Reduction Pathways

Direct amination of the 1-cyclobutoxy-2,6-difluorobenzene intermediate is challenging. Therefore, a two-step approach involving nitration followed by reduction is the most common and effective strategy for introducing the amine functionality.

First, the 1-cyclobutoxy-2,6-difluorobenzene is subjected to electrophilic aromatic nitration. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used to generate the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction regioselectivity is directed by the existing substituents, leading to the formation of 1-cyclobutoxy-2,6-difluoro-4-nitrobenzene.

The subsequent step is the reduction of the nitro group to an amine. This transformation is reliably achieved through catalytic hydrogenation. The nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. googleapis.com Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid can also be employed.

Strategic Introduction and Control of Fluorine Atoms on the Benzene (B151609) Ring

The synthesis of the target molecule is predicated on the availability of a difluorinated starting material. Several methods exist for the synthesis of the 3,5-difluoroaniline (B1215098) or 3,5-difluorophenol precursors. guidechem.comgoogle.com One common industrial route starts from 2,4-difluoroaniline (B146603). guidechem.comgoogle.com This process involves:

Bromination of 2,4-difluoroaniline to yield 2-bromo-4,6-difluoroaniline.

Diazotization of the bromo-derivative followed by reduction (deamination) to form 1-bromo-3,5-difluorobenzene.

Nucleophilic substitution of the bromine atom with a hydroxyl group to get 3,5-difluorophenol or with ammonia (B1221849) to get 3,5-difluoroaniline. guidechem.comgoogle.com

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental compatibility. Advanced strategies in the synthesis of 4-cyclobutoxy-3,5-difluorobenzenamine focus on catalytic systems and fine-tuning reaction conditions to achieve high selectivity.

Catalytic Approaches in C-O and C-N Bond Formation

While the Williamson ether synthesis is classical, its efficiency can be enhanced using phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkylating agent, often allowing for milder reaction conditions and improved yields.

For the C-N bond formation step, the catalytic reduction of the nitro group is a prime example of an advanced and highly efficient strategy.

Table 2: Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Advantages |

|---|---|---|---|

| Pd/C (5-10%) | H₂ gas (1-5 atm) | Ethanol, Ethyl Acetate | High efficiency, clean reaction, catalyst is recyclable. |

| Raney Nickel | H₂ gas or Hydrazine | Methanol | Cost-effective, highly active. |

| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | Effective under acidic conditions. |

These catalytic methods are highly chemoselective, reducing the nitro group without affecting the ether bond or the aryl-fluorine bonds. prepchem.com

Chemoselective and Regioselective Synthesis Considerations

Control of selectivity is paramount throughout the synthesis.

Regioselectivity: The key regiochemical challenge lies in the nitration of 1-cyclobutoxy-2,6-difluorobenzene. The cyclobutoxy group is an activating, ortho-, para-director due to the lone pairs on the oxygen atom. The fluorine atoms are deactivating but also ortho-, para-directing. The position para to the strong activating cyclobutoxy group is sterically accessible and electronically favored, leading to the highly regioselective formation of 1-cyclobutoxy-2,6-difluoro-4-nitrobenzene. The positions ortho to the cyclobutoxy group are sterically hindered by the adjacent fluorine atoms, further enhancing the para-selectivity.

Chemoselectivity: During the reduction of the nitro group, the choice of reducing agent and conditions is critical to avoid unwanted side reactions. Catalytic hydrogenation is highly chemoselective for the reduction of nitro groups in the presence of aryl fluorides and ethers. Harsh reducing conditions or certain chemical reductants could potentially cleave the ether bond or lead to hydrodefluorination, but standard catalytic systems are mild enough to prevent this.

By carefully selecting starting materials and reaction pathways that exploit the principles of regioselectivity and chemoselectivity, 4-cyclobutoxy-3,5-difluorobenzenamine can be synthesized in a controlled and efficient manner.

Sustainable and Atom-Economical Methodologies in Complex Molecule Assembly

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules. acs.org These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. rsc.orgchegg.com In the context of synthesizing substituted anilines and their derivatives, several strategies can be employed to enhance the sustainability and atom economy of the process.

Sustainable Solvents and Reaction Conditions:

A significant portion of chemical waste is generated from the use of volatile and often toxic organic solvents. Research has focused on identifying greener alternatives. For nucleophilic aromatic substitution (SNAr) reactions, which are pivotal in the synthesis of many aromatic compounds, the use of water, polyethylene (B3416737) glycol (PEG-400), ionic liquids, and deep eutectic solvents has been explored. researchgate.net These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental persistence. Moreover, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective and have been successfully applied to reactions like the Williamson ether synthesis. researchgate.net Microwave irradiation is another technique that can contribute to greener synthesis by reducing reaction times and, consequently, energy consumption. chegg.com

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chegg.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. rsc.org

By carefully selecting synthetic routes that favor high atom economy and employing sustainable reaction conditions, the environmental footprint of complex molecule synthesis can be significantly reduced.

Synthesis of Key Precursor Compounds

The assembly of 4-Cyclobutoxy-3,5-difluorobenzenamine relies on the efficient preparation of two key building blocks: a halogenated aromatic intermediate and a functionalized cyclobutane (B1203170) ring system.

A crucial precursor for the synthesis of the target molecule is 4-bromo-2,6-difluoroaniline. This intermediate provides the core aniline (B41778) structure with the necessary fluorine and bromine substituents, the latter of which can be further functionalized. ossila.cominnospk.com The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-difluoroaniline (B139000).

One common method involves the reaction of 2,6-difluoroaniline with bromine in a solvent such as glacial acetic acid. chemicalbook.com The reaction proceeds at room temperature and, after workup, can provide the desired product in high yield. Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent like dimethylformamide (DMF), which can offer milder reaction conditions. prepchem.com

Below is a table summarizing a typical experimental procedure for the synthesis of 4-bromo-2,6-difluoroaniline.

| Reactant/Reagent | Molecular Formula | Amount | Role |

|---|---|---|---|

| 2,6-difluoroaniline | C₆H₅F₂N | 101.5 g (0.79 mol) | Starting Material |

| Bromine | Br₂ | 127.0 g (0.79 mol) | Brominating Agent |

| Glacial Acetic Acid | CH₃COOH | 750 mL | Solvent |

| Sodium thiosulphate | Na₂S₂O₃ | 50 g | Quenching Agent |

| Sodium acetate | CH₃COONa | 125 g | Buffer |

| Water | H₂O | 700 mL | Workup |

The cyclobutane moiety is a key structural feature of the target molecule. The construction and functionalization of this four-membered ring system can be achieved through various synthetic strategies.

A common and practical method for the synthesis of cyclobutanol, a direct precursor to the cyclobutoxy group, is the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.org This reaction is typically carried out by refluxing cyclopropylcarbinol in the presence of a strong acid like hydrochloric acid. The resulting cyclobutanol can then be isolated and purified.

To be used in a subsequent etherification reaction, the hydroxyl group of cyclobutanol needs to be converted into a good leaving group. A standard procedure for this is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form cyclobutyl tosylate. orgsyn.org This tosylate is an excellent electrophile for nucleophilic substitution reactions.

| Reactant/Reagent | Molecular Formula | Amount | Role |

|---|---|---|---|

| Cyclopropylcarbinol | C₄H₈O | 57.7 g (0.80 mol) | Starting Material |

| Concentrated Hydrochloric Acid | HCl | 57.5 mL | Catalyst |

| Water | H₂O | 600 mL | Solvent |

| Cyclobutanol | C₄H₈O | 32.3 g (0.448 mol) | Starting Material for Tosylation |

| p-toluenesulfonyl chloride | C₇H₇ClO₂S | 89.8 g (0.471 mol) | Tosylation Agent |

| Pyridine | C₅H₅N | 200 mL | Base and Solvent |

Chemical Reactivity and Transformation Chemistry of 4 Cyclobutoxy 3,5 Difluorobenzenamine

Reactions at the Amine Functionality

The primary amine group is a key center of reactivity, functioning as a potent nucleophile and a precursor to various nitrogen-containing functional groups.

The lone pair of electrons on the nitrogen atom of 4-Cyclobutoxy-3,5-difluorobenzenamine allows it to readily participate in nucleophilic acyl substitution reactions with a variety of electrophiles, leading to the formation of stable amide, urea (B33335), and sulfonamide derivatives. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.

Amide Formation: The reaction with acyl halides (e.g., acetyl chloride) or carboxylic anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-aryl amide. The base serves to neutralize the acidic byproduct (e.g., HCl or acetic acid).

Urea Synthesis: Symmetrical or unsymmetrical ureas can be synthesized through several methods. A common approach involves the reaction of the aniline (B41778) with an isocyanate. nih.govorganic-chemistry.org For instance, reacting 4-Cyclobutoxy-3,5-difluorobenzenamine with an appropriate aryl isocyanate would yield an N,N'-disubstituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) generates an intermediate isocyanate, which can then react with another amine. byjus.com

Sulfonamide Formation: Treatment with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. This reaction, known as the Hinsberg test for amines, is a reliable method for creating stable sulfonamide linkages.

The general schemes for these derivatizations are presented below:

Amide: Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl

Urea: Ar-NH₂ + R-NCO → Ar-NH-CO-NH-R

Sulfonamide: Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl

These derivatization reactions are typically high-yielding and proceed under mild conditions. Below is a table summarizing representative conditions for the synthesis of ureas from substituted anilines, which are analogous to the expected reactivity of 4-Cyclobutoxy-3,5-difluorobenzenamine.

| Derivative Type | Electrophile | Typical Solvent | Base/Catalyst | Product |

|---|---|---|---|---|

| Amide | Acetyl Chloride | Dichloromethane (DCM) | Pyridine | N-(4-cyclobutoxy-3,5-difluorophenyl)acetamide |

| Urea | Phenyl Isocyanate | Tetrahydrofuran (THF) | None | 1-(4-cyclobutoxy-3,5-difluorophenyl)-3-phenylurea |

| Sulfonamide | p-Toluenesulfonyl Chloride | Pyridine | Pyridine (serves as base and solvent) | N-(4-cyclobutoxy-3,5-difluorophenyl)-4-methylbenzenesulfonamide |

Aromatic amines are pivotal starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. While specific literature on 4-Cyclobutoxy-3,5-difluorobenzenamine in such reactions is not prevalent, its reactivity can be inferred from established methodologies. Reactions such as the Skraup synthesis (for quinolines), Fischer indole (B1671886) synthesis (for indoles), and Paal-Knorr synthesis (for pyrroles) all utilize an aniline as the key nitrogen source.

For example, in a potential Fischer indole synthesis, 4-Cyclobutoxy-3,5-difluorobenzenamine would first be reacted with a ketone (e.g., acetone) to form a hydrazone, followed by acid-catalyzed cyclization. The electronic nature of the substituents would influence the ease of cyclization. The electron-donating amine and cyclobutoxy groups would favor the reaction, while the inductively withdrawing fluorine atoms might have a slight retarding effect. The regiochemical outcome would be directed by the substitution pattern on the aniline ring.

As a primary aromatic amine, 4-Cyclobutoxy-3,5-difluorobenzenamine can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). google.com This process converts the amine group into a highly versatile diazonium salt intermediate (4-cyclobutoxy-3,5-difluorobenzenediazonium chloride).

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles in substitution reactions, making it a powerful tool for introducing functionalities onto the aromatic ring that are otherwise difficult to install directly.

Common transformations of aryl diazonium salts include:

Sandmeyer Reactions: Displacement of the diazonium group using copper(I) salts, such as CuCl, CuBr, or CuCN, to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of copper(I) salts.

Hydrolysis: Heating the diazonium salt in aqueous acid to replace the diazonium group with a hydroxyl group, forming a phenol.

Reduction (Deamination): Treatment with hypophosphorous acid (H₃PO₂) to replace the amine group with a hydrogen atom.

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer (Halogenation) | CuCl or CuBr | -Cl or -Br |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Schiemann Reaction | 1. HBF₄; 2. Heat | -F |

| Hydrolysis | H₂O, H⁺, Heat | -OH |

| Deamination | H₃PO₂ | -H |

Aromatic Ring Transformations

Reactions involving the aromatic ring are governed by the directing and activating/deactivating effects of the attached substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity and rate of this reaction are determined by the existing substituents. nih.gov

The substituents on 4-Cyclobutoxy-3,5-difluorobenzenamine have competing effects:

Amine (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Cyclobutoxy (-O-c-C₄H₇): An activating group and an ortho, para-director, also through resonance donation from the oxygen's lone pairs.

Fluorine (-F): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of resonance electron donation.

When multiple substituents are present, the most powerful activating group typically controls the position of substitution. In this case, the amine group is the dominant directing group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amine group (C2 and C6).

For a reaction like bromination (e.g., with Br₂ in a suitable solvent), the major product would be 2-bromo-4-cyclobutoxy-3,5-difluorobenzenamine. The powerful activation by the amine group ensures that the reaction proceeds readily, often without the need for a Lewis acid catalyst.

| Substituent | Activating/Deactivating Effect | Directing Effect | Relative Strength |

|---|---|---|---|

| -NH₂ (Amine) | Strongly Activating | ortho, para | Dominant |

| -O-c-C₄H₇ (Cyclobutoxy) | Activating | ortho, para | Moderate |

| -F (Fluoro) | Deactivating | ortho, para | Weak |

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. This reaction is fundamentally different from EAS and requires specific conditions. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to a good leaving group (typically a halide). These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The substituent profile of 4-Cyclobutoxy-3,5-difluorobenzenamine, which features two strong-to-moderate electron-donating groups (-NH₂ and -O-c-C₄H₇), makes the aromatic ring electron-rich. This deactivates the ring towards nucleophilic attack. Consequently, the compound is generally not a suitable substrate for SNAr reactions under standard conditions. The fluorine atoms, while potential leaving groups, are not activated for displacement because there are no appropriately positioned strong electron-withdrawing groups to stabilize the anionic intermediate.

For SNAr to become a possibility, the electronic nature of the molecule would need to be drastically altered. For instance, if the amine group were converted into a diazonium salt (-N₂⁺), which is a very powerful electron-withdrawing group, the potential for a nucleophile to displace one of the ortho-fluorine atoms would be significantly increased. However, as a stable aniline, its potential for SNAr is negligible.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and 4-Cyclobutoxy-3,5-difluorobenzenamine can serve as a valuable building block in these transformations. The aromatic ring, activated by the amino group, can be further functionalized through reactions that form new carbon-carbon or carbon-nitrogen bonds.

The Suzuki-Miyaura coupling , which forges carbon-carbon bonds between organohalides and organoboron compounds, is a particularly relevant transformation. While 4-Cyclobutoxy-3,5-difluorobenzenamine itself does not possess a halide leaving group, it can be readily converted into an aryl halide or triflate derivative. For instance, diazotization of the amine followed by a Sandmeyer-type reaction can introduce a bromine or chlorine atom onto the aromatic ring. This halogenated intermediate can then participate in Suzuki-Miyaura coupling reactions.

The general scheme for a Suzuki-Miyaura coupling involving a derivative of 4-Cyclobutoxy-3,5-difluorobenzenamine is depicted below:

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of a halogenated 4-Cyclobutoxy-3,5-difluoroaniline derivative with a boronic acid.

A hypothetical reaction table illustrating the potential scope of this transformation is presented below. Please note that these are representative examples and actual reaction conditions and outcomes would need to be experimentally determined.

| Entry | Aryl Halide (Starting Material) | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-4-cyclobutoxy-3,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Cyclobutoxy-3,5-difluoro-1,1'-biphenyl | 85 |

| 2 | 1-Iodo-4-cyclobutoxy-3,5-difluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Cyclobutoxy-3,5-difluoro-4'-methoxy-1,1'-biphenyl | 92 |

| 3 | 1-Bromo-4-cyclobutoxy-3,5-difluorobenzene | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(4-Cyclobutoxy-3,5-difluorophenyl)thiophene | 88 |

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling amines with aryl halides or triflates. The amino group of 4-Cyclobutoxy-3,5-difluorobenzenamine can be coupled with various aryl or heteroaryl halides to generate more complex diarylamine structures.

A representative Buchwald-Hartwig amination reaction is shown below:

Figure 2. General reaction scheme for the Buchwald-Hartwig amination of 4-Cyclobutoxy-3,5-difluorobenzenamine with an aryl halide.

The following table provides hypothetical examples of Buchwald-Hartwig amination reactions involving 4-Cyclobutoxy-3,5-difluorobenzenamine.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | N-(4-Cyclobutoxy-3,5-difluorophenyl)-4-methylaniline | 90 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N-(4-Cyclobutoxy-3,5-difluorophenyl)pyridin-2-amine | 85 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | N-(4-Cyclobutoxy-3,5-difluorophenyl)-4-fluoroaniline | 93 |

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization, particularly through directed ortho-metalation (DoM), offers a powerful strategy for the regioselective introduction of substituents onto the aromatic ring. wikipedia.orgbaranlab.org In the case of 4-Cyclobutoxy-3,5-difluorobenzenamine, the amino group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. However, the presence of two ortho positions to the amino group, which are also meta to the cyclobutoxy group, presents a challenge for regioselectivity.

To achieve selective functionalization, the amino group is often protected with a suitable directing group, such as a pivaloyl or a carbamate (B1207046) group. This protected amine can then direct lithiation to the adjacent ortho positions. Subsequent quenching of the resulting aryllithium species with an electrophile introduces a new substituent with high regiocontrol.

The general principle of this strategy is outlined below:

Figure 3. General scheme for directed ortho-metalation of a protected 4-Cyclobutoxy-3,5-difluoroaniline derivative.

A table of potential electrophiles and the corresponding products is provided to illustrate the synthetic utility of this methodology.

| Entry | Electrophile | Product after Deprotection | Functional Group Introduced |

|---|---|---|---|

| 1 | Iodine (I₂) | 2-Amino-5-cyclobutoxy-1,3-difluoro-6-iodobenzene | -I |

| 2 | Dimethylformamide (DMF) | 2-Amino-5-cyclobutoxy-1,3-difluorobenzaldehyde | -CHO |

| 3 | Carbon dioxide (CO₂) | 2-Amino-5-cyclobutoxy-1,3-difluorobenzoic acid | -COOH |

| 4 | Trimethylsilyl chloride (TMSCl) | 2-Amino-5-cyclobutoxy-1,3-difluoro-6-(trimethylsilyl)benzene | -Si(CH₃)₃ |

Cyclobutoxy Group Modifications

The cyclobutoxy group in 4-Cyclobutoxy-3,5-difluorobenzenamine is not merely a passive substituent. It can undergo a variety of chemical transformations, offering pathways to novel analogues with modified properties. These modifications can either preserve the four-membered ring or involve its alteration, and can also introduce stereochemical complexity.

Transformations Preserving and Altering the Cyclobutane (B1203170) Ring

While the cyclobutane ring is generally stable, it can participate in reactions under specific conditions. Transformations that preserve the cyclobutane ring might involve functionalization of the ring itself, although this is often challenging due to the lower reactivity of the saturated alkyl group.

More commonly, transformations may involve the cleavage or rearrangement of the cyclobutane ring. For instance, under certain acidic or thermal conditions, the cyclobutoxy group could potentially undergo ring-opening or rearrangement reactions. However, such transformations would likely require forcing conditions and may not be highly selective.

A hypothetical example of a ring-opening reaction is the acid-catalyzed cleavage of the ether linkage, which would yield 3,5-difluoro-4-hydroxybenzenamine and a cyclobutanol-derived species.

Stereochemical Aspects and Chiral Pool Applications

The cyclobutoxy group itself is achiral. However, the introduction of substituents onto the cyclobutane ring can create one or more stereocenters, leading to chiral molecules. The synthesis of enantiomerically pure cyclobutoxy derivatives can be achieved through various asymmetric synthesis strategies.

For example, the use of a chiral cyclobutanol (B46151) in the initial synthesis of the ether would result in a chiral 4-cyclobutoxy-3,5-difluorobenzenamine derivative. This chiral building block could then be utilized in the synthesis of enantiomerically pure target molecules, a strategy often employed in medicinal chemistry.

The stereoselective synthesis of chiral cyclobutanes is an active area of research, with methods such as asymmetric [2+2] cycloadditions and resolutions of racemic mixtures being employed. The resulting chiral cyclobutane derivatives can be valuable components of the "chiral pool," providing access to a range of enantiomerically pure compounds.

Derivatives and Analogues: Design Principles and Synthetic Exploration

Systematic Structural Variations of the Aromatic Core

Alterations to the 3,5-difluorosubstituted aniline (B41778) core can profoundly impact the molecule's electronic distribution, pKa, and reactivity. These changes are fundamental to understanding structure-activity relationships.

The placement of the two fluorine atoms on the aniline ring is a critical determinant of the compound's properties. While the parent compound features a 3,5-difluoro pattern, other isomers such as 2,4-, 2,6-, and 3,4-difluoroaniline (B56902) represent important synthetic targets and comparative models. The synthesis of 3,5-difluoroaniline (B1215098) itself can be achieved through multi-step processes, often starting from 1,3,5-trichlorobenzene. google.com One patented route involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com Other routes may involve the reduction of a corresponding nitrobenzene (B124822) precursor. google.comgoogleapis.com

The reactivity of these isomers in reactions like electrophilic aromatic substitution is governed by the interplay between the activating, ortho-, para-directing amino group and the deactivating effect of the fluorine atoms. libretexts.orgyoutube.com Halogens deactivate aromatic rings through their strong electron-withdrawing inductive effect, but they also possess a weaker, electron-donating resonance effect that directs incoming electrophiles to the ortho and para positions. libretexts.org

The specific position of the fluorine atoms influences the nucleophilicity of the amine and the regioselectivity of further substitutions. For instance, fluorine atoms ortho to the amine group (e.g., in 2,6-difluoroaniline) can sterically hinder the nitrogen and also modulate its basicity through strong inductive effects. researchgate.net In contrast, the 3,5-difluoro substitution pattern leaves the ortho positions sterically unencumbered while significantly lowering the electron density of the ring and the basicity of the amine compared to aniline.

Table 1: Comparison of Difluoroaniline Isomers Note: Reactivity is a qualitative assessment relative to aniline.

| Isomer | Key Synthetic Precursor | Influence on Amine Basicity (pKa) | Expected Influence on Electrophilic Substitution Reactivity |

|---|---|---|---|

| 2,4-Difluoroaniline (B146603) | 2,4-Difluoronitrobenzene | Lower than aniline | Strongly deactivated; substitution directed to C5. |

| 2,6-Difluoroaniline (B139000) | 1,3-Difluoro-2-nitrobenzene | Significantly lower than aniline; sterically hindered amine. | Strongly deactivated; substitution directed to C4. |

| 3,4-Difluoroaniline | 3,4-Difluoronitrobenzene | Lower than aniline | Deactivated; complex directing effects. |

| 3,5-Difluoroaniline | 1,3,5-Trichlorobenzene or 3,5-Difluoronitrobenzene google.com | Significantly lower than aniline | Strongly deactivated; substitution directed to C2, C4, C6 (ortho/para to amine). |

Modifying the size of the aromatic core from a six-membered ring is a more profound structural change. Ring expansion to a seven-membered system can be explored through the introduction of a cycloheptatriene (B165957) moiety. Synthetic methods have been reported for the preparation of anilines containing a 1,3,5-cycloheptatriene fragment, often through the reaction of an existing aniline with a tropylium (B1234903) salt, such as tropylium perchlorate (B79767) or tetrafluoroborate (B81430). researchgate.netresearchgate.net This "tropylation" reaction can introduce the seven-membered ring, creating a non-benzenoid aromatic analogue. researchgate.net

Aromatic ring contraction studies for aniline derivatives are significantly less common in the literature. The conversion of the stable benzene (B151609) ring into a five-membered cyclopentadienyl (B1206354) system is synthetically challenging and not a typical strategy for analogue design in this chemical space. Such a transformation would likely require a multi-step sequence involving oxidative cleavage and ring-closing reactions, with no direct established protocols for this class of compounds.

Modifications of the Cyclobutoxy Side Chain

The cyclobutoxy group offers a rich platform for modification, allowing for fine-tuning of steric bulk, lipophilicity, and metabolic stability.

Replacing the cyclobutoxy ring with other cycloalkoxy groups is a common strategy to probe the effects of ring size and conformation. The synthesis of these homologues would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor, such as 3,4,5-trifluoronitrobenzene, could be reacted with the desired cycloalkanol (e.g., cyclopentanol, cyclohexanol) in the presence of a strong base to displace the fluorine atom at the 4-position, followed by reduction of the nitro group to an amine.

The size of the cycloalkoxy ring directly impacts the molecule's lipophilicity and steric profile. Moving from a smaller ring like cyclobutoxy to larger ones like cyclopentoxy and cyclohexyloxy generally increases the lipophilicity (logP) and the conformational flexibility of the side chain.

Table 2: Properties of Cycloalkoxy Homologues Note: LogP values are estimations and trends may vary based on the specific model used.

| Side Chain | Relative Size | Expected Lipophilicity (logP) Trend | Key Features |

|---|---|---|---|

| Cyclopropylmethoxy | Small, flexible linker | Lower | Introduces flexibility between ring and oxygen atom. |

| Cyclobutoxy | Baseline | Baseline | Strained four-membered ring. chem-space.com |

| Cyclopentoxy | Larger | Higher | More flexible "envelope" conformation. |

| Cyclohexyloxy | Largest | Highest | Flexible "chair" and "boat" conformations. |

Analogues featuring linear or substituted alkoxy chains in place of the cyclobutoxy group allow for the exploration of a different chemical space. Synthesis would follow a similar SNAr pathway as described for the cycloalkoxy homologues, using the appropriate linear or substituted alcohol. These modifications can systematically alter properties such as solubility, metabolic stability, and hydrogen bonding potential. For example, introducing a fluorine atom onto the alkoxy chain (e.g., a 2-fluoroethoxy group) can lower the pKa of nearby groups and alter metabolic pathways.

The replacement of a carbon atom within the cyclobutane (B1203170) ring with a heteroatom, known as bioisosteric replacement, is a powerful strategy in modern medicinal chemistry. chem-space.com The substitution of the cyclobutane ring with an oxetane (B1205548) ring is a particularly well-documented and successful example. acs.org This modification, which replaces a methylene (B1212753) (-CH2-) group with an oxygen atom, introduces polarity and a hydrogen bond acceptor site while maintaining a similar three-dimensional shape. nih.govu-tokyo.ac.jp

The presence of the oxygen atom makes the oxetane ring more polar and less lipophilic than the corresponding cyclobutane, which can lead to improved aqueous solubility and a more favorable metabolic profile. nih.gov The synthesis of a 4-(oxetan-3-yloxy) derivative would typically involve the reaction of a suitable difluorophenyl precursor with oxetan-3-ol. The existence of closely related compounds like (3,5-Difluoro-4-(oxetan-3-yloxy)phenyl)methanamine confirms the synthetic feasibility and relevance of this scaffold. bldpharm.com

Table 3: Comparison of Cyclobutane vs. Oxetane Bioisosteres

| Feature | Cyclobutoxy Group | Oxetan-3-yloxy Group |

|---|---|---|

| Polarity | Low (non-polar) | High (polar) u-tokyo.ac.jp |

| Hydrogen Bond Capability | None | Acceptor u-tokyo.ac.jp |

| Lipophilicity (logP) | Higher | Lower nih.gov |

| Metabolic Stability | Can be a site of metabolism (oxidation). | Often improves metabolic stability. thieme-connect.com |

| Aqueous Solubility | Lower | Generally higher. nih.gov |

Other heteroatom-containing rings, such as azetidine (B1206935) (containing nitrogen), could also be explored as cyclobutane bioisosteres, introducing a basic center and further modulating the molecule's physicochemical properties.

N-Substitution and Linker Chemistry

A prevalent approach to modifying the amine is through N-acylation , forming a stable amide bond. This is frequently achieved by reacting 4-cyclobutoxy-3,5-difluorobenzenamine with carboxylic acids, acyl chlorides, or acid anhydrides. For instance, in the synthesis of potent kinase inhibitors, the aniline is often coupled with substituted pyrimidine-5-carboxylic acids. This reaction is typically facilitated by standard peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting N-(4-cyclobutoxy-3,5-difluorophenyl)pyrimidine-5-carboxamide derivatives showcase the direct linkage of a heterocyclic moiety, which can engage in critical hydrogen bonding interactions within the kinase active site.

Another significant avenue of N-substitution involves the formation of urea (B33335) and thiourea (B124793) derivatives . This is typically accomplished by reacting the parent aniline with an appropriate isocyanate or isothiocyanate. These urea linkages are valued for their ability to act as hydrogen bond donors and acceptors, effectively anchoring the inhibitor to the protein backbone. The synthesis of such derivatives often proceeds under mild conditions, providing a straightforward method for introducing diverse substituents.

Furthermore, the synthesis of sulfonamide derivatives represents another important class of N-substituted analogues. The reaction of 4-cyclobutoxy-3,5-difluorobenzenamine with various sulfonyl chlorides in the presence of a base like pyridine (B92270) yields stable sulfonamides. This functional group can also participate in crucial interactions with the target protein and influence the physicochemical properties of the resulting compound.

Linker chemistry plays a pivotal role when the desired pharmacophore is more distant from the 4-cyclobutoxy-3,5-difluorophenyl core. Linkers can be simple alkyl chains, ether-containing moieties, or more complex structures designed to achieve an optimal spatial orientation of the key binding elements. For example, the amine can be alkylated with a linker containing a terminal electrophile, which is then used to attach another functional group.

The following data table provides a summary of representative N-substituted derivatives of 4-cyclobutoxy-3,5-difluorobenzenamine, highlighting the diversity of the introduced moieties.

| Compound ID | N-Substituent/Linker | Reagents/Conditions | Resulting Functional Group |

| 1 | 2,4-dichloro-6-methoxypyrimidine-5-carbonyl | 2,4-dichloro-6-methoxypyrimidine-5-carboxylic acid, HATU, DIPEA, DMF | Amide |

| 2 | 2-(dimethylamino)ethyl | 2-(Dimethylamino)ethyl chloride, Base | Secondary Amine |

| 3 | Phenylsulfonyl | Phenylsulfonyl chloride, Pyridine | Sulfonamide |

| 4 | tert-butylcarbamoyl | tert-Butyl isocyanate | Urea |

The design principles behind these substitutions are multifaceted. The introduction of different groups on the nitrogen atom can:

Introduce new binding interactions: Functional groups capable of hydrogen bonding, such as amides, ureas, and sulfonamides, can form key interactions with amino acid residues in the target protein's active site.

Modulate physicochemical properties: The choice of substituent can influence solubility, lipophilicity, and metabolic stability. For instance, the incorporation of polar groups can enhance aqueous solubility.

Explore different regions of the binding pocket: By varying the length and flexibility of linkers, different sub-pockets within the kinase active site can be accessed, potentially leading to increased potency and selectivity.

Improve pharmacokinetic profiles: Modifications can be made to block metabolic hotspots or to enhance oral bioavailability.

Role in Structure Activity Relationship Sar Studies for Molecular Modulator Design

Impact of the Cyclobutoxy-Difluoroaniline Motif on Specific Molecular Interactions

The chemical architecture of the 4-cyclobutoxy-3,5-difluorobenzenamine motif provides a distinct set of properties that influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. Each component of the motif plays a specific role in mediating interactions within a target's binding site.

Cyclobutoxy Group : This bulky, non-polar group is primarily involved in hydrophobic and van der Waals interactions. In drug design, it is often selected to fill a specific hydrophobic pocket within a protein's active site. The defined size and rigid nature of the cyclobutyl ring, compared to more flexible alkyl chains, can offer a conformational advantage, leading to a more favorable entropic contribution to binding energy. Its presence can enhance ligand affinity by displacing water molecules from the binding pocket.

Difluoro Substitution : The two fluorine atoms positioned ortho to the amine group have a profound electronic impact. As highly electronegative atoms, they withdraw electron density from the benzene (B151609) ring, which significantly lowers the pKa (basicity) of the aniline (B41778) nitrogen. This modulation is crucial for optimizing interactions, as it can prevent unwanted protonation under physiological conditions and fine-tune the strength of hydrogen bonds. Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors or participate in non-classical interactions, such as halogen bonding, with specific residues in the target protein.

Aniline Moiety : The primary amine (-NH2) group is a key interaction point, typically acting as a hydrogen bond donor. The benzene ring to which it is attached can engage in π-π stacking or π-cation interactions with aromatic or charged amino acid residues (like phenylalanine, tyrosine, or lysine) in the binding site. frontiersin.org

The combination of these features in a single building block allows for multi-point contact with a biological target, which is a key principle in designing high-affinity ligands.

| Structural Feature | Potential Molecular Interactions | Impact on Ligand Properties |

| Cyclobutoxy Group | Hydrophobic interactions, Van der Waals forces | Fills hydrophobic pockets, enhances binding affinity, can improve metabolic stability |

| 3,5-Difluoro Groups | Halogen bonding, dipole-dipole interactions, weak hydrogen bond acceptance | Modulates pKa of the aniline, enhances binding selectivity, can improve membrane permeability |

| Aniline Ring | π-π stacking, π-cation interactions | Orients the ligand in the binding site, contributes to binding affinity |

| Amine Group (-NH2) | Hydrogen bond donation | Forms key anchoring points with the target protein |

Design of Compounds Targeting Defined Molecular Pathways (e.g., enzyme inhibition, protein-protein interactions)

The 4-cyclobutoxy-3,5-difluorobenzenamine scaffold is a valuable starting point for developing inhibitors that target specific nodes in cellular signaling pathways, particularly protein kinases. cuni.cznih.gov Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. nih.govchemicalkinomics.com

A prominent example is the use of this motif in the development of Bruton's tyrosine kinase (BTK) inhibitors. frontiersin.orgnih.gov BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. frontiersin.orgnih.gov Medicinal chemists have incorporated the 4-cyclobutoxy-3,5-difluorobenzenamine moiety into larger, more complex molecules designed to fit precisely into the ATP-binding site of the BTK enzyme.

In the design of these inhibitors, the aniline portion of the molecule is often used as a key anchor to form hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. For instance, novel 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their activity against BTK. One highly potent and selective covalent BTK inhibitor, which incorporates a related structural scaffold, demonstrated an IC₅₀ value of 21 nM against the enzyme and showed excellent activity in cancer cell lines. nih.gov The cyclobutoxy and difluoro components of the molecule extend into other regions of the binding site, where they establish specific hydrophobic and electrostatic interactions that enhance both the potency and selectivity of the compound against BTK versus other kinases in the human kinome. frontiersin.org

Beyond enzyme inhibition, the principles of using such defined chemical motifs are applicable to the design of modulators for other target classes, such as those that disrupt protein-protein interactions (PPIs). nih.govnih.gov The defined shape and interaction points of the cyclobutoxy-difluoroaniline fragment can be used to mimic a key amino acid residue (like a "hot spot" residue) at the interface of a PPI, thereby preventing the formation of a protein complex. nih.govresearchgate.net

| Example Compound Class | Molecular Pathway Targeted | Role of the Cyclobutoxy-Difluoroaniline Motif |

| BTK Inhibitors | B-cell receptor signaling (Enzyme Inhibition) | Forms part of the core structure that binds to the ATP pocket of Bruton's tyrosine kinase. frontiersin.orgnih.gov |

| General Kinase Inhibitors | Various signaling pathways (e.g., MAPK/ERK, Akt/Nf-kB) | Provides a versatile scaffold for achieving potency and selectivity against specific kinases. nih.gov |

| Potential PPI Modulators | Protein complex formation (e.g., adaptor proteins) | Acts as a structural mimic to occupy a binding site on one protein partner, preventing association with another. nih.govnih.gov |

Ligand Design Principles and Pharmacophore Modeling for Target Engagement

The design of potent and selective molecular modulators relies heavily on computational tools and rational design principles, including pharmacophore modeling. nih.govnih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

The 4-cyclobutoxy-3,5-difluorobenzenamine fragment embodies several key pharmacophoric features:

A Hydrogen Bond Donor (HBD): The aniline amine.

An Aromatic Feature (Ar): The difluorobenzene ring.

A Hydrophobic Feature (H): The cyclobutoxy group.

Potential Halogen Bond Donors (XBD): The fluorine atoms. nih.gov

In a structure-based drug design approach, researchers can use the crystal structure of a target protein to identify key interaction points in the binding site. nih.gov The 4-cyclobutoxy-3,5-difluorobenzenamine motif can then be computationally "docked" or manually placed into the site to see how well its pharmacophoric features align with the protein's complementary features (e.g., hydrogen bond acceptors, hydrophobic pockets, aromatic residues).

This fragment-based approach allows chemists to use this motif as a foundational piece. By chemically linking it to other fragments or adding functional groups, they can build a complete ligand that satisfies all the requirements of the pharmacophore model. For example, in designing a kinase inhibitor, the cyclobutoxy-difluoroaniline fragment might be chosen to satisfy the hydrophobic and hinge-binding requirements, while another part of the molecule is designed to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition and prolonged therapeutic effect. nih.gov This iterative process of design, synthesis, and biological testing, guided by SAR and pharmacophore models, is central to the discovery of novel therapeutics. nih.gov

Computational and Mechanistic Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are employed to elucidate the electronic structure and predict the reactivity of 4-Cyclobutoxy-3,5-difluorobenzenamine. These studies typically involve methods like Density Functional Theory (DFT) to determine molecular orbitals, electron density distribution, and electrostatic potential.

Key parameters often calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Cyclobutoxy-3,5-difluorobenzenamine, the amine group would be an electron-rich site, while the fluorine atoms create electron-deficient areas.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and steric effects, which govern the molecule's stability and conformation.

Table 1: Hypothetical Electronic Properties of 4-Cyclobutoxy-3,5-difluorobenzenamine

| Parameter | Calculated Value | Implication |

| HOMO Energy | -5.8 eV | Region of electron donation (amine group) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (aromatic ring) |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability |

| Dipole Moment | 2.1 D | Reflects the asymmetric charge distribution |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the potential reaction pathways of 4-Cyclobutoxy-3,5-difluorobenzenamine.

To understand how 4-Cyclobutoxy-3,5-difluorobenzenamine transforms during a chemical reaction, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov By analyzing the geometry and vibrational frequencies of the TS, the mechanism of bond formation and breakage can be detailed. For instance, in an electrophilic aromatic substitution reaction, the model would detail the formation of the sigma complex and the subsequent departure of a leaving group.

Table 2: Hypothetical Thermodynamic Data for a Reaction of 4-Cyclobutoxy-3,5-difluorobenzenamine

| Parameter | Value (kcal/mol) | Interpretation |

| Activation Energy (Ea) | 25 | Suggests a moderate reaction rate at room temperature |

| Enthalpy of Reaction (ΔH) | -15 | Indicates an exothermic reaction |

| Gibbs Free Energy (ΔG) | -12 | Suggests a spontaneous reaction |

Molecular Modeling of Interactions (e.g., with protein active sites, in silico screening)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict how 4-Cyclobutoxy-3,5-difluorobenzenamine might interact with biological macromolecules, a key step in drug discovery. nih.govnih.gov

In Silico Screening: This compound could be computationally screened against a library of biological targets (like enzymes or receptors) to identify potential binding partners. nih.gov

Molecular Docking: Docking simulations would predict the preferred binding orientation and affinity of 4-Cyclobutoxy-3,5-difluorobenzenamine within the active site of a target protein. mdpi.com These models would highlight key interactions, such as hydrogen bonds between the amine group and protein residues or halogen bonds involving the fluorine atoms.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur. mdpi.com

Table 3: Hypothetical Docking Results for 4-Cyclobutoxy-3,5-difluorobenzenamine with a Kinase Active Site

| Parameter | Result | Significance |

| Binding Affinity | -8.5 kcal/mol | Predicts strong, stable binding |

| Key Interactions | Hydrogen bond with ASP810, Halogen bond with LYS745 | Identifies critical residues for binding |

| RMSD during MD | 1.2 Å | Indicates a stable binding pose over time |

Advanced Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 4-Cyclobutoxy-3,5-difluorobenzenamine, with a chemical formula of C10H11F2NO, the expected exact mass of the molecular ion ([M]+) can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Isotopic Masses for 4-Cyclobutoxy-3,5-difluorobenzenamine

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

Using these values, the theoretical monoisotopic mass of the [M]+ ion is calculated to be 200.0887 Da. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the correct elemental formula of the compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Multi-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between atoms.

For 4-Cyclobutoxy-3,5-difluorobenzenamine, the following spectral features would be anticipated:

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the protons of the cyclobutoxy ring, and the amine (-NH2) protons. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. The cyclobutoxy protons would exhibit complex splitting patterns due to their constrained ring structure. The amine protons would likely appear as a broad singlet.

¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule. The carbons attached to fluorine would show characteristic splitting due to C-F coupling.

¹⁹F NMR: This would show a single resonance for the two equivalent fluorine atoms, coupled to the adjacent aromatic proton.

2D NMR: COSY would show correlations between adjacent protons on the cyclobutoxy ring. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H | 6.2 - 6.5 | Triplet (t) |

| -O-CH- | 4.5 - 4.8 | Multiplet (m) |

| Cyclobutoxy -CH₂- | 2.0 - 2.5 | Multiplet (m) |

| Cyclobutoxy -CH₂- | 1.6 - 1.9 | Multiplet (m) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

For 4-Cyclobutoxy-3,5-difluorobenzenamine, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-F bonds, the C-O ether linkage, and the aromatic C=C bonds.

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=C Stretch (aromatic) | 1580 - 1620 | IR, Raman |

| C-F Stretch | 1100 - 1350 | IR |

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of 4-Cyclobutoxy-3,5-difluorobenzenamine could be grown, X-ray crystallography would provide unambiguous proof of its structure. It would reveal the planarity of the benzene (B151609) ring, the conformation of the cyclobutoxy ring, and the intermolecular interactions, such as hydrogen bonding, that occur in the solid state.

Chromatographic Techniques for Purity Profiling and Impurity Identification (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly used methods.

HPLC: This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For 4-Cyclobutoxy-3,5-difluorobenzenamine, a reversed-phase HPLC method would likely be developed. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

GC-MS: This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer. GC-MS is particularly useful for identifying volatile impurities. The mass spectrum of any impurity peak can be used to help elucidate its structure.

Table 4: Summary of Chromatographic Methods for Purity Analysis

| Technique | Principle | Information Provided |

|---|---|---|

| HPLC | Separation in the liquid phase based on polarity. | Purity assessment, quantification of non-volatile impurities. |

Future Prospects and Research Directions

Innovations in Synthetic Accessibility and Efficiency

The synthesis of polysubstituted anilines like 4-Cyclobutoxy-3,5-difluorobenzenamine often involves multi-step processes that can be resource-intensive. Future research is poised to focus on developing more efficient and accessible synthetic routes. Innovations are expected in the realm of catalytic cross-coupling reactions and advanced amination methods.

One promising approach involves the nickel-catalyzed amination of aryl halides, which has shown broad substrate scope, including electron-rich and electron-poor aryl chlorides. acs.org A plausible synthetic pathway could start from 1,3-difluoro-5-halobenzene, followed by etherification with cyclobutanol (B46151) and subsequent nickel-catalyzed amination. Another avenue is the use of palladium-catalyzed Buchwald-Hartwig amination, which employs various ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide for the efficient conversion of aryl halides to primary anilines. rsc.orgorganic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages |

| Nickel-Catalyzed Amination | Utilizes Ni(COD)₂/DPPF or similar catalysts with NaOtBu. acs.org | Broad substrate scope, applicable to aryl chlorides. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling with ammonia surrogates. rsc.orgorganic-chemistry.org | High functional group tolerance, well-established methodology. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. nih.govrsc.org | Reduced reaction times, improved yields, energy efficiency. |

| One-Pot Synthesis | Combines multiple reaction steps without intermediate isolation. | Increased efficiency, reduced solvent waste, cost-effective. |

Exploration of Novel Chemical Space through Strategic Derivatization

The structure of 4-Cyclobutoxy-3,5-difluorobenzenamine offers multiple points for strategic derivatization, enabling the exploration of novel chemical space. This is crucial for discovering new molecules with enhanced biological activity or material properties. acs.orgcresset-group.com The primary amine group is a versatile handle for a wide array of chemical transformations.

Derivatization strategies can include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups to the amine can modulate the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity. researchgate.net

Amide and Sulfonamide Formation: Acylation with a diverse range of carboxylic acids or sulfonyl chlorides can generate extensive libraries of amide and sulfonamide derivatives, which are common motifs in pharmaceuticals.

Diazotization Reactions: The amine group can be converted to a diazonium salt, a versatile intermediate for introducing a variety of other functional groups (e.g., hydroxyl, cyano, or additional halides) onto the aromatic ring.

Heterocycle Formation: The aniline (B41778) moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinolines, which are prevalent in biologically active compounds.

These derivatization approaches allow for the fine-tuning of the molecule's physicochemical properties, which is a key strategy in drug discovery for optimizing bioavailability, solubility, and receptor selectivity. cresset-group.comnih.gov

| Derivatization Site | Reaction Type | Potential New Functional Groups | Purpose |

| Amine Group | N-Alkylation / N-Arylation | Secondary/Tertiary Amines | Modulate basicity, lipophilicity |

| Amine Group | Acylation | Amides, Carbamates | Introduce new interaction points |

| Amine Group | Sulfonylation | Sulfonamides | Bioisosteric replacement, improve properties |

| Aromatic Ring | Electrophilic Substitution | Nitro, Halogen, Acyl groups | Alter electronic properties, further functionalization |

Development of Green and Sustainable Synthesis Protocols

The chemical industry is increasingly moving towards more environmentally friendly processes. Future research on 4-Cyclobutoxy-3,5-difluorobenzenamine will likely prioritize the development of green and sustainable synthesis protocols. acs.org This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas for green synthesis development include:

Catalytic Reduction of Nitroarenes: A common route to anilines is the reduction of the corresponding nitro compound. Green approaches focus on replacing traditional metal hydrides with catalytic hydrogenation using environmentally benign catalysts. An electrochemical method using a redox mediator to reduce nitrobenzenes at room temperature and pressure offers a highly sustainable alternative. chemrxiv.orgspecchemonline.comchemistryworld.com Photocatalytic reduction using materials like phosphorus-doped titanium dioxide under visible light also presents a promising green route. kau.edu.sa

Biocatalysis: The use of enzymes, such as nitroreductases, for the reduction of nitroaromatics is gaining traction. acs.orgnih.gov These biocatalytic methods operate under mild, aqueous conditions at room temperature and pressure, avoiding the need for high-pressure hydrogen and precious-metal catalysts. acs.orgnih.gov

Flow Chemistry: Transitioning synthetic steps from batch to continuous flow processes can significantly improve safety, efficiency, and scalability. acs.orgomicsonline.orgresearchgate.net Flow chemistry allows for better control over reaction parameters, reduces reaction volumes, and can be integrated into automated systems, leading to a more sustainable manufacturing process. acs.org

Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents will be a critical aspect of developing sustainable protocols. Some modern amination reactions have been successfully performed in water or even in the absence of an organic solvent. organic-chemistry.orgnih.gov

Advanced Applications in Chemical Biology Probe Design and Tool Compounds

The unique combination of fluorine atoms and a defined chemical structure makes 4-Cyclobutoxy-3,5-difluorobenzenamine an attractive candidate for the development of advanced tools for chemical biology. Fluorinated compounds are increasingly used as probes for in vivo imaging and diagnostics. mdpi.comacs.orgresearchgate.net

Potential applications include:

¹⁹F Magnetic Resonance Imaging (MRI) Probes: The fluorine atoms on the benzene (B151609) ring provide a unique ¹⁹F NMR signal that can be exploited for MRI applications. Due to the low natural abundance of fluorine in biological systems, ¹⁹F MRI offers the potential for background-free imaging. acs.org Derivatizing the aniline with targeting moieties could create probes for visualizing specific biological targets or processes.

Positron Emission Tomography (PET) Imaging Agents: The introduction of the positron-emitting isotope ¹⁸F into the molecule could yield PET tracers. semanticscholar.org The development of efficient radiofluorination methods would be key to accessing such probes for non-invasive imaging in preclinical and clinical research. semanticscholar.org

Fluorescent Probes: The aniline group can be derivatized with fluorophores to create fluorescent probes. nih.govresearchgate.net The fluorine substituents can modulate the photophysical properties of the dye, potentially enhancing quantum yield and photostability. These probes could be designed to respond to specific analytes or changes in the cellular microenvironment. mdpi.comnih.gov

Tool Compounds for Drug Discovery: As a fragment or scaffold, 4-Cyclobutoxy-3,5-difluorobenzenamine can be used to build libraries of compounds for screening against various biological targets. The fluorine atoms can enhance binding affinity and metabolic stability, properties that are highly desirable in drug candidates. nbinno.comnih.govacs.org

The exploration of these future prospects will solidify the importance of fluorinated aniline scaffolds in advancing both chemical synthesis and biomedical research.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Cyclobutoxy-3,5-difluorobenzenamine with high purity?

- Methodological Answer : Multi-step synthesis is typically required, starting with halogenation or functionalization of a benzoic acid precursor. For example, bromination of 3,5-difluorobenzoic acid (as seen in analogous compounds) followed by cyclobutoxy group introduction via nucleophilic substitution under controlled temperatures (40–60°C) and inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Confirm intermediate structures using H/F NMR and LC-MS to avoid side products .

Q. How can spectroscopic techniques validate the molecular structure of 4-Cyclobutoxy-3,5-difluorobenzenamine?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons and cyclobutyl CH groups, while F NMR confirms fluorine positions. C NMR detects substitution patterns (e.g., cyclobutoxy linkage at C4) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] or [M–NH] fragments).

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine and cyclobutoxy groups, critical for understanding reactivity .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. In organic solvents (e.g., DCM, THF), it dissolves readily due to lipophilic substituents. In aqueous buffers, protonation of the amine group (pKa ~3–5) enhances solubility at low pH. Stability tests (HPLC monitoring under light/heat) reveal degradation pathways (e.g., cyclobutyl ring opening or fluorine displacement) .

Advanced Research Questions

Q. How do electronic effects of fluorine and cyclobutoxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the cyclobutoxy group. Computational studies (DFT calculations) model charge distribution and transition states. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at C2/C6 positions (meta to fluorine) demonstrates regioselectivity. Monitor reaction progress via F NMR to track fluorine’s electronic impact .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Use IC assays to distinguish specific enzyme inhibition (e.g., kinase targets) from nonspecific cytotoxicity. Compare results across cell lines (e.g., HEK293 vs. HepG2) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew bioactivity data.

- Structural Analog Comparison : Test derivatives (e.g., replacing cyclobutoxy with cyclopentoxy) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2 or cytochrome P450). Focus on hydrogen bonding with the amine group and hydrophobic interactions with fluorine/cyclobutoxy groups.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding affinity data .

Q. What experimental designs address low yields in large-scale synthesis of this compound?

- Methodological Answer : Optimize via:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclobutoxy group introduction).

- Catalyst Screening : Test palladium/copper catalysts for Buchwald-Hartwig amination steps.

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters. Use HPLC tracking to minimize byproducts .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting NMR data for fluorine-containing intermediates?

- Methodological Answer : Fluorine’s strong spin-spin coupling ( or ) can split signals unexpectedly. Use F decoupling in NMR or 2D H-F HOESY to resolve overlapping peaks. Cross-reference with X-ray structures or computational predictions (e.g., Gaussian NMR chemical shift calculations) .